4-(Oxolan-2-yl)oxane-4-carboxylic acid
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Overview
Description
4-(Oxolan-2-yl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol It is known for its unique structure, which includes both oxane and oxolan rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid typically involves the reaction of tetrahydrofuran with a suitable carboxylic acid derivative under controlled conditions. One common method includes the use of a catalyst to facilitate the ring-opening and subsequent formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Oxolan-2-yl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The oxane and oxolan rings can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-(Oxolan-2-yl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Oxolan-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of the enzyme and altering metabolic pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Tetrahydrofuran-2-carboxylic acid: Similar in structure but lacks the oxane ring.
Oxane-4-carboxylic acid: Contains the oxane ring but not the oxolan ring.
2-Oxolane-4-carboxylic acid: Similar but with different ring positions.
Uniqueness: 4-(Oxolan-2-yl)oxane-4-carboxylic acid is unique due to its dual ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-(oxolan-2-yl)oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)10(3-6-13-7-4-10)8-2-1-5-14-8/h8H,1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLHPJYOPBLVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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